An In-Depth Technical Guide to the Synthesis of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine
An In-Depth Technical Guide to the Synthesis of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine (CAS No. 898656-60-5) is a key intermediate in the synthesis of various biologically active molecules.[3] Its structure, featuring a reactive chlorine atom and a flexible N-alkyl side chain, makes it a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathway to 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine, offering detailed protocols and mechanistic insights to aid researchers in its efficient preparation.
Strategic Synthesis Pathway
The most logical and established route for the synthesis of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine proceeds in two primary steps, starting from the commercially available 3,6-dichloropyridazine. The overall strategy involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amino group, followed by an N-alkylation to append the 3-methoxypropyl side chain.
A visual representation of this synthetic workflow is provided below:
Caption: Overall synthetic workflow for 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine.
Part 1: Synthesis of 3-Amino-6-chloropyridazine
The initial step involves the selective mono-amination of 3,6-dichloropyridazine. This transformation is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The two chlorine atoms on the pyridazine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen atoms.
Mechanistic Considerations
The reaction proceeds via a Meisenheimer-like intermediate. The ammonia molecule, acting as the nucleophile, attacks one of the carbon atoms bearing a chlorine atom. The choice of which chlorine is substituted first is influenced by electronic and steric factors. In this case, due to the symmetry of the starting material, the initial attack can occur at either C3 or C6. The reaction is typically controlled to favor monosubstitution by using a limited amount of the aminating agent or by adjusting the reaction time and temperature.
Experimental Protocol
A reliable method for the synthesis of 3-amino-6-chloropyridazine is the reaction of 3,6-dichloropyridazine with an ammonia solution under elevated temperature and pressure.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,6-Dichloropyridazine | 148.98 | 10.0 g | 0.067 mol |
| 28-30% Aqueous Ammonia | 17.03 (as NH3) | 50 mL | ~0.7 mol |
| Dichloromethane | 84.93 | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
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In a high-pressure reaction vessel, combine 3,6-dichloropyridazine (10.0 g, 0.067 mol) and 28-30% aqueous ammonia (50 mL).
-
Seal the vessel and heat the reaction mixture to 120-130 °C with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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After the reaction is complete, cool the vessel to room temperature.
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Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude 3-amino-6-chloropyridazine can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[4][5]
Expected Yield: 75-85%
Characterization Data for 3-Amino-6-chloropyridazine:
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Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (d, J = 9.2 Hz, 1H), 6.90 (d, J = 9.2 Hz, 1H), 6.65 (s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 159.0, 148.8, 129.5, 117.3.
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Mass Spectrum (EI): m/z 129 (M⁺), 131 (M⁺+2).[6]
Part 2: Synthesis of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine
The second and final step is the N-alkylation of 3-amino-6-chloropyridazine with a suitable 3-methoxypropyl electrophile, such as 1-bromo-3-methoxypropane. This reaction selectively forms the N-alkylated product at the amino group.
Mechanistic Considerations
The amino group of 3-amino-6-chloropyridazine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction. A base is typically required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrogen bromide formed during the reaction. Common bases for this transformation include potassium carbonate, sodium hydride, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being preferred to facilitate the SN2 reaction.
Caption: Simplified mechanism of the N-alkylation step.
Experimental Protocol
The following protocol describes a general method for the N-alkylation of 3-amino-6-chloropyridazine.[7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-6-chloropyridazine | 129.55 | 5.0 g | 0.0386 mol |
| 1-Bromo-3-methoxypropane | 153.02 | 6.5 g | 0.0424 mol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.0 g | 0.0579 mol |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a stirred suspension of 3-amino-6-chloropyridazine (5.0 g, 0.0386 mol) and potassium carbonate (8.0 g, 0.0579 mol) in dimethylformamide (50 mL), add 1-bromo-3-methoxypropane (6.5 g, 0.0424 mol) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine as the final product.
Expected Yield: 60-75%
Characterization Data for 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine:
-
Appearance: Expected to be a solid or a viscous oil.
-
Molecular Formula: C₈H₁₂ClN₃O
-
Molecular Weight: 201.65 g/mol [3]
-
Predicted ¹H NMR (CDCl₃): δ 7.2-7.4 (m, 1H, pyridazine-H), 6.7-6.9 (m, 1H, pyridazine-H), 5.0-5.5 (br s, 1H, NH), 3.5-3.7 (t, 2H, CH₂-O), 3.4-3.6 (m, 2H, N-CH₂), 3.35 (s, 3H, OCH₃), 1.9-2.1 (m, 2H, CH₂-CH₂-CH₂).
-
Predicted ¹³C NMR (CDCl₃): δ 158.5, 148.0, 129.0, 116.0, 70.0 (CH₂-O), 58.5 (OCH₃), 40.0 (N-CH₂), 29.0 (CH₂-CH₂-CH₂).
-
Mass Spectrum (ESI): m/z 202.07 [M+H]⁺.
Conclusion
The synthesis of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine is a straightforward two-step process that is amenable to laboratory-scale preparation. The key transformations, a regioselective amination followed by N-alkylation, rely on well-established and robust chemical reactions. By carefully controlling the reaction conditions, researchers can achieve good yields of the desired product. This in-depth guide provides the necessary theoretical background and practical protocols to enable the successful synthesis of this valuable chemical intermediate for applications in drug discovery and development.
References
- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. 2005.
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
- Strategy for the synthesis of pyridazine heterocycles and its deriv
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